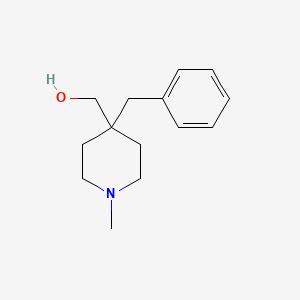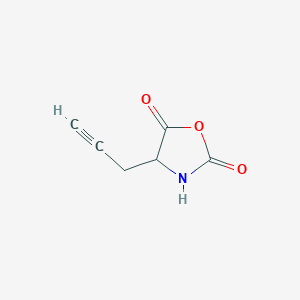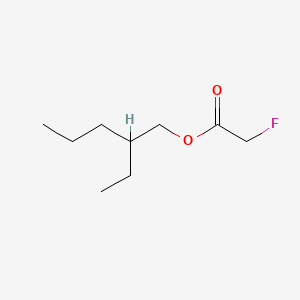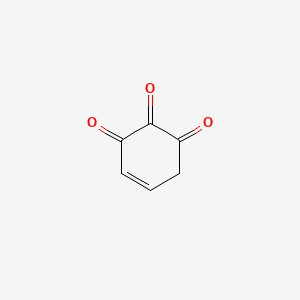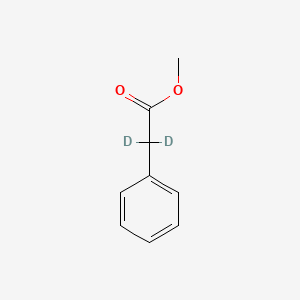
Methyl 2-Phenylacetate-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-Phenylacetate-d2: is a deuterated derivative of methyl phenylacetate, an organic compound that is the methyl ester of phenylacetic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid with a strong odor similar to honey. It is slightly soluble in water but soluble in most organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-Phenylacetate-d2 can be synthesized through the esterification of phenylacetic acid-d2 with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including distillation and chromatography, to ensure high purity .
化学反应分析
Types of Reactions: Methyl 2-Phenylacetate-d2 undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce phenylacetic acid-d2 and methanol.
Reduction: Reduction of this compound with lithium aluminum hydride yields phenylacetaldehyde-d2.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phenylacetic acid-d2 and methanol.
Reduction: Phenylacetaldehyde-d2.
Substitution: Various substituted phenylacetates.
科学研究应用
Methyl 2-Phenylacetate-d2 has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
作用机制
The mechanism of action of methyl 2-phenylacetate-d2 involves its interaction with molecular targets through its ester functional group. In biological systems, it can undergo hydrolysis to release phenylacetic acid-d2, which can then participate in various metabolic pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their distinct NMR signals .
相似化合物的比较
Methyl phenylacetate: The non-deuterated version of methyl 2-phenylacetate-d2, used in similar applications but lacks the deuterium labeling.
Ethyl phenylacetate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Phenylacetic acid: The parent acid of this compound, used in various chemical syntheses
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The deuterium labeling allows for precise tracking and analysis of chemical and biological processes, providing insights that are not possible with non-deuterated compounds .
属性
分子式 |
C9H10O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
methyl 2,2-dideuterio-2-phenylacetate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i7D2 |
InChI 键 |
CRZQGDNQQAALAY-RJSZUWSASA-N |
手性 SMILES |
[2H]C([2H])(C1=CC=CC=C1)C(=O)OC |
规范 SMILES |
COC(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


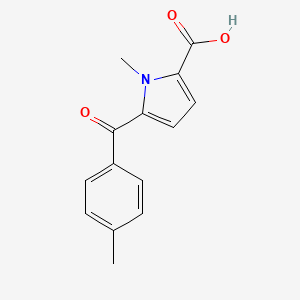
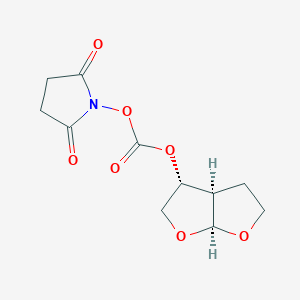
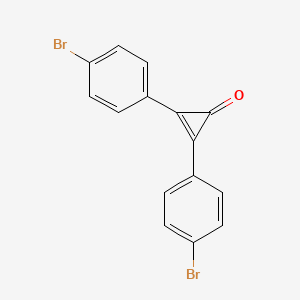
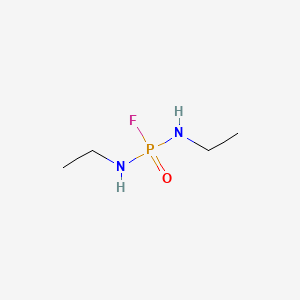
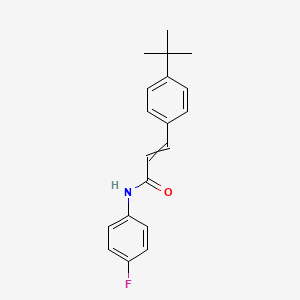
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
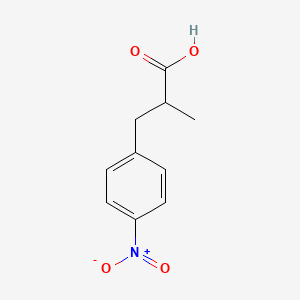
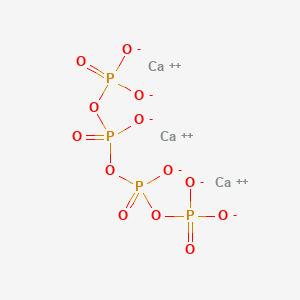
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
